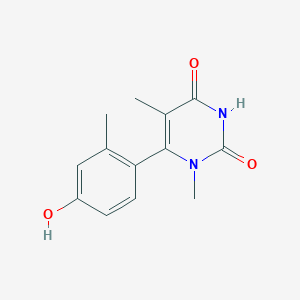![molecular formula C18H14N4O4 B12948328 4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone CAS No. 62371-82-8](/img/structure/B12948328.png)
4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone typically involves the cyclization of amido-nitriles or the condensation of aldehydes with benzils in the presence of ammonium acetate . The reaction conditions are often mild, allowing for the inclusion of various functional groups. For instance, a one-pot metal and acid-free synthesis method has been reported, which involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, environmentally benign methods, such as the use of biodegradable solvents and catalysts, are preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the imidazole ring.
Common Reagents and Conditions
Reduction: Nickel-catalyzed reduction reactions are often employed to reduce the imidazole ring.
Substitution: Substitution reactions can be carried out using aryl halides and other electrophiles under mild conditions.
Major Products
The major products formed from these reactions include quinones, reduced imidazole derivatives, and various substituted imidazoles. These products are often characterized by their unique electrochemical and redox properties .
Aplicaciones Científicas De Investigación
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox transformations, leading to the formation of quinones and biradicals, which exhibit unique electrochemical properties . These transformations are crucial for its biological and industrial applications, as they influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone can be compared with other imidazole derivatives, such as:
4,5-Diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.
2,5-Diphenyl-1,3-oxazoline: Exhibits acaricidal activity.
6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: Shows antimicrobial activity.
The uniqueness of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone lies in its ability to form stable biradicals and its diverse reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
62371-82-8 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
1-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O4/c23-14-13(11-7-3-1-4-8-11)22(17(26)19-14)18(12-9-5-2-6-10-12)15(24)20-16(25)21-18/h1-10,13H,(H,19,23,26)(H2,20,21,24,25) |
Clave InChI |
MIQJNBMAVHLHAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3(C(=O)NC(=O)N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)



![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)



![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
